2-Methyl-6-(2-phenethyl)pyridine
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Overview
Description
2-Methyl-6-(2-phenethyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring structure. This particular compound is characterized by a methyl group at the second position and a phenethyl group at the sixth position of the pyridine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-phenethyl)pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, where the starting material is passed through a column packed with Raney nickel using a low boiling point alcohol like 1-propanol at high temperature . This method offers high selectivity and yields, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes. For example, the gas-phase methylation of pyridine with carbon monoxide and hydrogen over a nickel catalyst can produce 2-methylpyridine derivatives . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(2-phenethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitutions, while electrophilic substitutions may involve halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various hydrogenated pyridine derivatives.
Scientific Research Applications
2-Methyl-6-(2-phenethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2-phenethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, influencing various biochemical processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(phenylethynyl)pyridine: Known for its role as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5.
Piperidine Derivatives: These compounds share a similar pyridine ring structure and are widely used in medicinal chemistry.
Uniqueness
2-Methyl-6-(2-phenethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl and phenethyl group on the pyridine ring makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new pharmacological agents.
Properties
CAS No. |
79560-56-8 |
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Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-methyl-6-(2-phenylethyl)pyridine |
InChI |
InChI=1S/C14H15N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3 |
InChI Key |
FOUQGIOHFGMUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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